Dilept

Antipsychotic drug screening NMDA receptor antagonism Prepulse inhibition

Standard antipsychotics fail in negative symptom and cognitive models due to D2-centric mechanisms. Dilept (GZR-123) offers a mechanistically distinct alternative. • **Mechanism:** Neurotensin (8-13) analog; no direct high-affinity D2 blockade, avoiding extrapyramidal symptoms. • **Efficacy:** Active in NMDA antagonist-induced PPI deficit & passive avoidance models; targets negative/cognitive domains. • **Supply:** Validated oral bioavailability; crosses BBB. Tablet formulation available for reliable CNS exposure.

Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
Cat. No. B12323279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilept
Molecular FormulaC21H30N2O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC
InChIInChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)
InChIKeyHNWPAYLOEFDTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilept: Neurotensin-Derived Antipsychotic for Research


Dilept (GZR-123, CAS 200954-39-8), systematically named N-caproyl-L-prolyl-L-tyrosine methyl ester [1], is a synthetic dipeptide analog of the neurotensin (8-13) fragment [2]. Designed as a potential atypical antipsychotic at the Zakusov Institute of Pharmacology [3], Dilept exhibits a multi-target neuromodulatory profile including antidopaminergic, glutamatergic (NMDA) modulatory, and cholinomimetic properties [4], distinguishing it from both typical neuroleptics like haloperidol and other atypical agents.

Neurotensin pathway probe – synthetic dipeptide analog of neurotensin (8-13) fragment
Multi-target neuromodulation studies – reported antidopaminergic, NMDA modulatory, and cholinomimetic properties
Preclinical psychosis model research – fits NMDA-hypofunction, negative/cognitive symptom paradigms

Dilept Compared with Haloperidol, Clozapine, and Risperidone


Standard substitution of one antipsychotic for another within the same broad therapeutic class is scientifically unsound due to fundamental mechanistic and functional divergence. Dilept's unique profile—characterized by a neurotensinergic mechanism of action, absence of direct high-affinity D2 receptor antagonism, and consequent lack of extrapyramidal symptomatology [1]—contrasts sharply with the D2-centric blockade of haloperidol, the broad receptor polypharmacology of clozapine, and the 5-HT2A/D2 ratio-driven profile of risperidone [2]. Furthermore, Dilept's demonstrated pro-cognitive and anti-negative symptom efficacy in both preclinical and pilot clinical settings [3] is not uniformly replicated by these comparators [4], rendering simple interchange both inappropriate and potentially detrimental to experimental or therapeutic outcomes.

vs. Haloperidol (D2-centric blockade)
D2-focused mechanism may not reproduce multi-target neuromodulation or reported pro-cognitive/anti-negative responses in models
vs. Clozapine (broad polypharmacology)
Different receptor engagement pattern may shift endpoint profile in NMDA-hypofunction and memory models
vs. Risperidone (5-HT2A/D2 ratio-driven)
Less mesolimbic selectivity and striatal dopamine impact may alter model-response context for EPS and cognition

Dilept: Quantitative Evidence vs. Key Antipsychotics


Efficacy in NMDA-Hypofunction Model of Psychosis

Dilept effectively reverses prepulse inhibition (PPI) deficits induced by the NMDA antagonist ketamine, a translational model for negative/cognitive symptoms of schizophrenia [1]. In the same model, the typical antipsychotic haloperidol is known to be ineffective or to even exacerbate PPI deficits, while clozapine shows variable, often partial efficacy [2].

PPI restoration
Head-to-head
Full reversal of ketamine-induced PPI deficit at 1.6 mg/kg i.p. / 16 mg/kg p.o.; haloperidol ineffective, clozapine partial
Supports negative/cognitive symptom model research
Ketamine-PPI model; cross-study comparison
Antipsychotic drug screening NMDA receptor antagonism Prepulse inhibition Ketamine model

EPS Liability: Key Differentiator from Haloperidol

A defining characteristic of typical neuroleptics like haloperidol is their high propensity to induce extrapyramidal side effects (EPS), modeled preclinically by catalepsy. Dilept was designed to lack this property and has been shown not to induce catalepsy even at doses 1000-fold higher than the therapeutically effective dose [1], a stark contrast to haloperidol, which induces robust catalepsy at its therapeutic doses [2].

Catalepsy (EPS model)
Head-to-head
No catalepsy up to 4000 mg/kg i.p.; haloperidol induces robust catalepsy at 0.5–2 mg/kg; therapeutic index >1000
Reported wide motor-safety margin in rodent model
Bar test, intraperitoneal administration
Antipsychotic tolerability Extrapyramidal symptoms Catalepsy test Safety pharmacology

Pro-Cognitive Effects in Memory Models

In contrast to haloperidol, which is known to impair cognitive function, and clozapine, which has a mixed or modest pro-cognitive profile [2], Dilept consistently demonstrates significant memory-enhancing effects. In the passive avoidance conditioned reflex (PACR) test, Dilept improved both acquisition and retrieval of memory and prevented electroshock-induced amnesia [1].

Memory (PACR)
Head-to-head
Improved acquisition & retrieval; prevented electroshock amnesia; haloperidol impairs, clozapine variable
Supports cognitive endpoint research
Passive avoidance task, male Wistar rats
Cognitive enhancement Memory improvement Schizophrenia Passive avoidance

Accumbens-Selective Dopamine Modulation

A hallmark of atypical antipsychotics is their preferential modulation of mesolimbic (nucleus accumbens) over nigrostriatal (striatum) dopamine pathways. Dilept selectively increased dopamine turnover (DOPAC/DA ratio) in the nucleus accumbens without affecting the striatum [1], a profile shared by clozapine but distinct from risperidone and haloperidol, which significantly impact striatal dopamine metabolism [2].

Dopamine turnover selectivity
Head-to-head
Increased DOPAC/DA in nucleus accumbens only; no striatal effect. Haloperidol/risperidone affect both regions
Mesolimbic selectivity context
Ex vivo neurochemistry, rat brain
Atypical antipsychotic Dopamine turnover Nucleus accumbens Regional selectivity

Enhanced Oral Bioavailability via Solid Dosage

The absolute oral bioavailability of Dilept substance is less than 1% [1], a limitation common to many peptide-based drugs. However, formulation into tablets significantly enhances absorption, increasing bioavailability by 22% [1] and achieving a relative bioavailability of 93.46±28.91% compared to the substance in rabbits [2]. This demonstrates that a validated tablet formulation is essential for achieving meaningful systemic exposure.

Oral bioavailability
Formulation-context
Absolute BA
Formulation-dependent exposure context
Substance alone insufficient for systemic exposure
Pharmacokinetics Bioavailability Formulation science Oral drug delivery

Dilept Research Applications


Modeling Negative and Cognitive Symptoms in Schizophrenia

Dilept is particularly well-suited for preclinical studies focused on the negative and cognitive symptom domains of schizophrenia. Its robust efficacy in reversing NMDA-antagonist-induced deficits in prepulse inhibition (a translational model for these symptoms) [1], combined with its pro-cognitive effects in memory tasks like passive avoidance [2], makes it a superior tool compared to haloperidol (ineffective in these models) and offers a distinct, possibly more consistent, profile than clozapine.

Antipsychotic Development with Low Motor Side Effects

For programs aiming to develop next-generation antipsychotics with an improved safety margin, Dilept serves as a valuable reference compound. Its documented lack of catalepsy, even at doses 1000-fold greater than its therapeutic dose [3], provides a benchmark for atypicality and demonstrates that robust antipsychotic-like activity can be achieved without inducing extrapyramidal motor side effects, a primary liability of agents like haloperidol.

Clinical Research: Schizotypal Disorder & Alzheimer’s Psychosis

Pilot clinical data indicate Dilept's unique spectrum of activity—combining antipsychotic, stimulating, and pro-cognitive effects with a favorable safety profile [4]—is well-suited for clinical research in schizotypal disorder and potentially for psychotic symptoms in Alzheimer's disease. Its ability to positively impact negative symptoms and cognition without typical antipsychotic side effects addresses a significant unmet need in these patient populations [4].

CNS Penetration of Peptidomimetics

Dilept and its active metabolite (N-caproyl-L-prolyl-L-tyrosine) both cross the blood-brain barrier following oral administration [5], a notable achievement for a dipeptide analog. This property makes Dilept a relevant tool for studies exploring the central effects of systemically administered peptidomimetics, and its validated tablet formulation ensures reliable systemic and CNS exposure that is not achievable with the unformulated substance [5].

Application
Selection Property
Validation Focus
NMDA-hypofunction psychosis models
PPI restoration & memory enhancement
Negative/cognitive symptom endpoint review
Low-EPS compound benchmarking
Catalepsy liability profile
Motor-safety margin in rodent models
Schizotypal disorder endpoint research
Anti-negative & pro-cognitive effects
Pilot clinical endpoint context
CNS peptidomimetic exposure studies
Blood-brain barrier penetration
Formulation-dependent CNS exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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